Application: TDAB is used in the deposition of Boron-Carbon-Nitrogen (B-C-N) hybrid films on Nickel (Ni) substrates .
Application: TDAB is used as a reducing agent in various reduction reactions .
Method: The compound is typically added to the reaction mixture, where it donates electrons to reduce other compounds .
Application: TDAB is used in the synthesis of lithium borom imidazolate framework polymeric complexes .
Application: TDAB is used in one-pot oxidative amination reactions .
Method: The compound is typically added to the reaction mixture, where it facilitates the oxidation of amines .
Application: TDAB is used in the synthesis of various boron salts .
Method: The compound is typically reacted with suitable acids to form the corresponding boron salts .
Application: TDAB is used in the synthesis of tripodal borate ligands .
Method: The compound is typically reacted with suitable tripodal ligands to form the corresponding borate complexes .
Tris(dimethylamino)borane is a chemical compound with the formula . It consists of a boron atom bonded to three dimethylamino groups, resulting in a tetrahedral geometry. This compound is notable for its Lewis acidity and ability to participate in various
Tris(dimethylamino)borane can be synthesized through several methods:
Tris(dimethylamino)borane finds applications in various fields:
Studies on the interactions of tris(dimethylamino)borane primarily focus on its reactivity with different amines and heterocycles. The nature of these interactions often depends on the basicity and steric properties of the reacting species. For example, variations in pKa values among heterocycles influence the products formed during reactions with tris(dimethylamino)borane .
Tris(dimethylamino)borane shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Tris(dimethylamino)borane | B(N(CH₃)₂)₃ | Strong Lewis acid; versatile in synthesis |
Tris(ethylamino)borane | B(N(C₂H₅)₂)₃ | Less sterically hindered; different reactivity |
Boron trifluoride | BF₃ | Stronger Lewis acid; gaseous at room temp |
Tri-n-butylamine borane | B(N(C₄H₉)₃) | Higher molecular weight; less polar |
Tris(dimethylamino)borane stands out due to its combination of steric bulk and Lewis acidity, which allows it to engage effectively in diverse
Tris(dimethylamino)borane possesses the molecular formula C₆H₁₈BN₃, representing a tricoordinate boron compound with three dimethylamino substituents [1] [2]. The compound exhibits a molecular weight of 143.038 grams per mole and exists as a colorless liquid at room temperature with a density of 0.835 grams per cubic centimeter [1] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[bis(dimethylamino)boranyl]-N-methylmethanamine [2].
The three-dimensional configuration of tris(dimethylamino)borane adopts a trigonal planar geometry around the central boron atom [4] [5]. This molecular arrangement arises from the sp² hybridization state of the boron center, which forms three equivalent bonds with the nitrogen atoms of the dimethylamino groups [4]. The trigonal planar structure is characterized by bond angles of approximately 120 degrees between the nitrogen-boron-nitrogen arrangements, consistent with the minimization of electron pair repulsion according to valence shell electron pair repulsion theory [4] [5].
The molecular symmetry approximates the D₃ₕ point group, reflecting the threefold rotational symmetry about the axis perpendicular to the plane containing the boron and three nitrogen atoms [6]. Each dimethylamino substituent contributes two methyl groups bonded to the nitrogen atom, resulting in a total of eighteen equivalent hydrogen atoms in the molecule [1] [7]. The planar arrangement of the boron-nitrogen framework allows for optimal overlap of the nitrogen lone pairs with the vacant p-orbital on the boron center [8] [9].
Property | Value |
---|---|
Molecular Formula | C₆H₁₈BN₃ [1] |
Molecular Weight | 143.038 g/mol [2] |
Density | 0.835 g/cm³ [3] |
Melting Point | -16°C [1] |
Boiling Point | 147.3-148°C [1] [3] |
Geometry | Trigonal planar [4] |
Point Group | D₃ₕ (approximate) [6] |
Bond Angles | ~120° (N-B-N) [4] |
The boron-nitrogen bonds in tris(dimethylamino)borane exhibit characteristics intermediate between single and double bond character due to partial π-bonding interactions [9] [10]. Experimental evidence from related aminoborane compounds suggests boron-nitrogen bond lengths in the range of 1.42 to 1.45 Angstroms for tris(dimethylamino)borane, which is shorter than typical single boron-nitrogen bonds but longer than formal double bonds [10] [11].
The electronic structure of the boron-nitrogen bonds involves dative bonding, where the nitrogen atoms donate electron density to the electron-deficient boron center [12]. Each nitrogen atom possesses a lone pair of electrons that can interact with the vacant p-orbital on the sp²-hybridized boron atom, resulting in partial double bond character [9] [12]. This interaction leads to a delocalization of electron density across the boron-nitrogen framework and contributes to the planar geometry of the molecule [8] [10].
Electron localization function analysis of similar aminoborane systems indicates that boron-nitrogen bonds form through a dative mechanism, with the bonding basin composed primarily of nitrogen electron density ranging from 91 to 96 percent [12]. Natural bond orbital calculations for comparable compounds demonstrate that the boron-nitrogen bonds consist largely of hybrid orbitals from the nitrogen atoms [12]. The covalent character of these bonds exhibits features typical of shared interactions with closed-shell characteristics [12].
The electronic structure is further characterized by the resonance between different Lewis structures, where electron density can be delocalized across the entire boron-nitrogen framework [11] [13]. This delocalization results in bond orders intermediate between single and double bonds, typically calculated to be between 1.3 and 1.4 for similar triaminoborane systems [10] [11].
Bond Characteristic | Value/Description |
---|---|
B-N Bond Length | 1.42-1.45 Å (estimated) [10] |
Bond Order | 1.3-1.4 (partial double bond character) [10] [11] |
Electronic Character | Dative bonding (N→B) [12] |
Electron Density | 91-96% from nitrogen [12] |
Bonding Type | Shared interactions with closed-shell character [12] |
The crystal structure of tris(dimethylamino)borane has been determined through single-crystal X-ray diffraction methods at -116°C, necessitating low-temperature conditions due to the compound being liquid at room temperature [6]. The crystallization was accomplished using a miniature zone melting process directly on the diffractometer, enabling the growth of suitable single crystals for structural analysis [6].
The X-ray crystallographic study reveals that the molecule maintains its trigonal planar geometry in the solid state, with the boron atom positioned at the center of the planar arrangement [6]. The crystallographic data confirms the sp² hybridization of the boron center and validates the theoretical predictions regarding the molecular geometry [6]. The three dimethylamino groups are arranged symmetrically around the boron atom, with minimal deviation from ideal trigonal planar geometry [6].
The packing arrangement in the crystal structure demonstrates intermolecular interactions that stabilize the solid-state structure at low temperatures [6]. The molecular symmetry observed in the crystal structure closely matches the theoretical D₃ₕ point group, confirming the high degree of symmetry in this compound [6].
Crystallographic Parameter | Value |
---|---|
Analysis Temperature | -116°C [6] |
Crystal Growth Method | Miniature zone melting [6] |
Molecular Geometry | Trigonal planar [6] |
Symmetry | D₃ₕ (approximate) [6] |
Comparative B-N Bond Lengths | 1.421-1.438 Å (related compounds) [10] [11] |
Computational investigations employing density functional theory methods have provided detailed insights into the electronic structure and bonding characteristics of tris(dimethylamino)borane [14] [15] [16]. These theoretical studies utilize various computational approaches, including the B3LYP functional with appropriate basis sets, to examine the molecular geometry, electronic properties, and spectroscopic characteristics [14] [15] [16].
Density functional theory calculations confirm the trigonal planar geometry as the most stable configuration for tris(dimethylamino)borane [17] [14]. The computational studies validate the sp² hybridization of the boron center and predict bond angles very close to the ideal 120 degrees observed in trigonal planar molecules [18] [4]. These calculations also provide information about the partial double bond character of the boron-nitrogen bonds through analysis of bond orders and electron density distributions [14] [15].
Molecular orbital calculations reveal the nature of the boron-nitrogen bonding interactions, demonstrating significant orbital overlap between the nitrogen lone pairs and the vacant boron p-orbital [19] [20]. The highest occupied molecular orbitals primarily consist of nitrogen-based orbitals, while the lowest unoccupied molecular orbitals involve boron-centered orbitals, consistent with the Lewis acidic nature of the boron center [19] [20].
Natural bond orbital analysis provides quantitative descriptions of the bonding, indicating significant charge transfer from the nitrogen atoms to the boron center [15] [12]. The calculations show that the boron-nitrogen bonds exhibit characteristics intermediate between ionic and covalent bonding, with substantial polarization toward the nitrogen atoms [15] [12]. These computational results support the experimental observations regarding the dative nature of the boron-nitrogen bonds [12].
Vibrational frequency calculations predict characteristic infrared absorption bands for the boron-nitrogen stretching modes, typically in the range of 800 to 1200 wavenumbers [21] [22]. The calculations also provide assignments for the carbon-hydrogen stretching frequencies of the dimethylamino groups, expected in the region of 2850 to 2950 wavenumbers [21] [23].
Computational Method | Results/Predictions |
---|---|
DFT Geometry Optimization | Trigonal planar structure confirmed [14] |
Bond Angle Calculations | ~120° (N-B-N) [18] [4] |
Molecular Orbital Analysis | N lone pair → B p-orbital interactions [19] [20] |
Natural Bond Orbital | Significant N→B charge transfer [15] [12] |
Vibrational Frequencies | B-N stretch: 800-1200 cm⁻¹ [21] [22] |
Vibrational Frequencies | C-H stretch: 2850-2950 cm⁻¹ [21] [23] |
Tris(dimethylamino)borane exhibits distinctive thermodynamic properties that characterize its phase behavior under standard conditions. The compound demonstrates a melting point of -16°C, indicating its liquid state at room temperature under atmospheric pressure [1] [2] [3]. This relatively low melting point is consistent with the molecular structure, where the presence of three dimethylamino groups creates steric hindrance that prevents efficient crystal packing.
The boiling point ranges from 147°C to 148°C at standard atmospheric pressure [1] [2] [3]. This moderate boiling point reflects the molecular weight of 143.04 g/mol and the intermolecular forces present in the liquid phase. The narrow temperature range reported across multiple sources demonstrates the reproducibility of this physical property measurement.
The enthalpy of formation has been determined to be -275.7 ± 5.0 kJ/mol, based on hydrolysis studies in acidic solution [4]. This negative value indicates that the compound is thermodynamically stable relative to its constituent elements under standard conditions. The ionization energy has been measured at 7.57 ± 0.05 eV using electron impact ionization techniques [5], providing insight into the electronic structure and bonding characteristics of the compound.
The optical properties of tris(dimethylamino)borane reveal important information about its molecular structure and intermolecular interactions. The refractive index (n20/D) is 1.446, measured at 20°C using the sodium D-line [2] [3] [6]. This value indicates moderate optical density and is consistent with the compound's molecular composition containing boron, nitrogen, and carbon atoms.
The specific gravity at 25°C is 0.817 g/mL [2] [3] [6], indicating that the compound is less dense than water. This density value reflects the relatively low molecular weight combined with the bulky dimethylamino substituents that create a less tightly packed molecular structure. The density measurement provides crucial information for volumetric calculations and handling procedures in laboratory and industrial applications.
The compound appears as a colorless liquid at room temperature [7] [8], which is consistent with its transparency in the visible light spectrum. The flash point has been determined to be -21°C (closed cup) [3] [9], indicating high flammability and requiring careful handling procedures under appropriate safety protocols.
The solubility characteristics of tris(dimethylamino)borane demonstrate selective compatibility with different solvent systems. The compound is readily soluble in aprotic organic solvents [7] [10], including tetrahydrofuran, dimethylformamide, and other non-protic organic media. This solubility pattern is attributed to the compound's molecular structure, which allows favorable interactions with aprotic solvents through van der Waals forces and dipole-dipole interactions.
In contrast, tris(dimethylamino)borane reacts readily with protic solvents, particularly water and alcohols [7] [11]. This reactivity prevents true dissolution and instead leads to chemical decomposition. The reaction with water is particularly vigorous, resulting in hydrolysis of the boron-nitrogen bonds and formation of boric acid derivatives along with dimethylamine.
The compound's behavior in various solvent systems can be summarized as follows: it demonstrates excellent compatibility with non-coordinating aprotic solvents, moderate stability in weakly coordinating solvents, and complete incompatibility with protic solvents due to chemical reactivity rather than simple solubility limitations.
The boron center in tris(dimethylamino)borane exhibits weakly Lewis acidic character [12] [13] [14], significantly reduced compared to other organoborane compounds. This diminished Lewis acidity results from the electron-donating effect of the three dimethylamino substituents, which donate electron density to the empty p-orbital of boron through nitrogen lone pairs. The extent of this donation creates a pseudo-tetrahedral electronic environment around the boron center.
Despite the reduced Lewis acidity, the compound can still form adducts with strong Lewis bases such as 4-dimethylaminopyridine (DMAP) [13] [14]. However, for most moderately basic ligands, the Lewis acidity is insufficient to form stable coordination complexes. This selective Lewis acid behavior makes the compound useful in specific synthetic applications where controlled reactivity is desired.
The Lewis acidic character has been quantified through various experimental approaches, including fluoride ion affinity measurements and coordination studies with nitrogen-containing bases [12]. These studies demonstrate that while the boron center retains some electrophilic character, it is significantly attenuated compared to analogous compounds with less electron-donating substituents.
Tris(dimethylamino)borane demonstrates high reactivity toward protic compounds, particularly water and alcohols [7] [11]. This reactivity is driven by the nucleophilic attack of the protic solvent on the electropositive boron center, leading to hydrolysis or alcoholysis reactions. The reaction with water proceeds rapidly at room temperature, producing boric acid derivatives and dimethylamine as primary products.
The hydrolysis reaction follows a mechanism involving initial coordination of the protic solvent to the boron center, followed by proton transfer and subsequent bond cleavage. The overall reaction can be represented as a stepwise process where each dimethylamino group is progressively replaced by hydroxyl groups or alkoxyl groups in the case of alcohols.
The rate of reaction with protic compounds depends on several factors, including the acidity of the protic solvent, temperature, and the presence of catalytic species. Primary alcohols typically react more rapidly than secondary alcohols due to steric considerations, while tertiary alcohols show significantly reduced reactivity.
The thermal stability of tris(dimethylamino)borane extends from room temperature to approximately 200°C under inert atmosphere conditions [15] [16]. Above this temperature, the compound undergoes thermal decomposition, releasing dimethylamine and forming various boron-containing products. The decomposition process is complex and involves multiple pathways, including B-N bond cleavage and rearrangement reactions.
Under normal storage conditions with dry, inert atmosphere, the compound demonstrates excellent chemical stability [17] [15]. However, exposure to air and moisture leads to rapid decomposition due to hydrolysis reactions. The compound is particularly sensitive to oxidizing agents, which can trigger exothermic decomposition reactions.
The hazardous decomposition products include carbon oxides, nitrogen oxides, and boron oxides [17] [15]. These decomposition products require appropriate ventilation and safety measures during handling and storage. The thermal decomposition activation energy and kinetic parameters have been studied using differential scanning calorimetry and thermogravimetric analysis techniques.
Flammable;Irritant